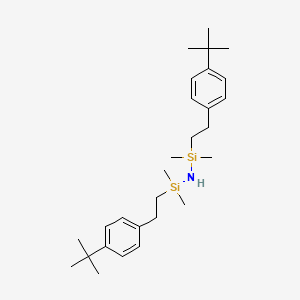
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane is a chemical compound that belongs to the class of disilazanes. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and materials science. It is commonly used in scientific research, medical research, environmental research, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(4-t-butylphenethyl)tetramethyldisilazane typically involves the reaction of tetramethyldisilazane with 4-t-butylphenethyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as toluene or hexane and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silazane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction may produce simpler silazane derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
科学研究应用
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism by which 1,3-Di(4-t-butylphenethyl)tetramethyldisilazane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in a wide range of reactions, making it a versatile compound in both research and industrial applications.
相似化合物的比较
Similar Compounds
- 1,3-Bis(1,1-dimethylethyl)benzene
- 1,3-Ditert-butylbenzene
- 4,6-Di(tert-butyl)benzene
- m-Di-tert-butylbenzene
Uniqueness
Compared to these similar compounds, 1,3-Di(4-t-butylphenethyl)tetramethyldisilazane stands out due to its disilazane structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents.
属性
IUPAC Name |
1-tert-butyl-4-[2-[[[2-(4-tert-butylphenyl)ethyl-dimethylsilyl]amino]-dimethylsilyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NSi2/c1-27(2,3)25-15-11-23(12-16-25)19-21-30(7,8)29-31(9,10)22-20-24-13-17-26(18-14-24)28(4,5)6/h11-18,29H,19-22H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKLIKORCKRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)N[Si](C)(C)CCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














